Source and Classification
The compound (R)-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ylcarbamate is classified under the category of boron-containing organic compounds. It is recognized for its structural complexity and potential applications in medicinal chemistry and organic synthesis. The compound is associated with the CAS number 1338547-17-3 and has a molecular weight of 359.27 g/mol. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals and as a reagent in organic synthesis.
Methods and Technical Details
The synthesis of (R)-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ylcarbamate typically involves several key steps:
For example, a common synthetic route involves using tert-butyl 4-(4-bromo-lH-pyrazol-l-yl)piperidine-1-carboxylate as a precursor in a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions (e.g., nitrogen atmosphere) to yield the desired product .
Structure and Data
The molecular formula for (R)-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ylcarbamate is . Its structure features:
The structural representation can be visualized using SMILES notation: CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1. This notation encapsulates the connectivity of atoms within the molecule .
Reactions and Technical Details
The compound can participate in various chemical reactions typical of carbamates and boron-containing compounds. Notably:
For instance, when subjected to palladium-catalyzed conditions with halides or other electrophiles, it can yield complex organic molecules with potential pharmaceutical applications .
Physical and Chemical Properties
The physical state of (R)-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ylcarbamate is typically solid at room temperature. Specific properties include:
Scientific Uses
This compound finds applications primarily in:
Its unique properties make it valuable for research into new therapeutic agents and materials science .
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9